Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate

Synthetic Chemistry Cross-Coupling Quinoline Functionalization

Tri-halogenated quinoline-3-carboxylate with Br at C6, Cl at C4/C8 enables orthogonal site-selective cross-coupling, unavailable with symmetric dihalogenated analogs. C6-Br permits first-stage Suzuki-Miyaura diversification; C4/C8-Cl follow. Essential for HIV-1 ALLINI lead optimization—6-Br substitution yields distinct resistance profiles vs 8-Br isomers. Also serves Gram-positive antibacterial hit-to-lead and HCV protease inhibitor programs (US 8,633,320 B2). 97% purity for reproducible SAR.

Molecular Formula C12H8BrCl2NO2
Molecular Weight 349 g/mol
CAS No. 1019396-10-1
Cat. No. B3039359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
CAS1019396-10-1
Molecular FormulaC12H8BrCl2NO2
Molecular Weight349 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl
InChIInChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3
InChIKeyPBEWDGPPZOIINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-4,8-Dichloroquinoline-3-Carboxylate CAS 1019396-10-1: A Tri-Halogenated Quinoline Scaffold for Medicinal Chemistry


Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate (CAS 1019396-10-1) is a tri-halogenated quinoline-3-carboxylate ester bearing bromine at the C6 position and chlorine atoms at both C4 and C8 positions of the quinoline core . With a molecular formula of C12H8BrCl2NO2 and molecular weight of 349.01 g/mol, this compound belongs to the class of densely functionalized heterocyclic building blocks . The ester functionality at the C3 position provides a synthetically tractable handle for further derivatization, while the distinct halogenation pattern distinguishes it from more common mono- and di-substituted quinoline analogs in procurement catalogs .

Why Ethyl 6-Bromo-4,8-Dichloroquinoline-3-Carboxylate Cannot Be Replaced by Common Mono- or Di-Halogenated Quinoline Analogs


Substituting this compound with structurally related quinoline-3-carboxylates—such as 6-bromo-4-chloroquinoline analogs lacking the C8 chlorine, or 4,8-dichloroquinoline derivatives lacking the C6 bromine—fundamentally alters the molecule's synthetic trajectory, physicochemical properties, and biological interaction profile. Halogenation pattern is a critical determinant of reactivity in cross-coupling sequences, with each halogen position offering distinct selectivity under palladium-catalyzed conditions [1]. Furthermore, in structure-activity relationship (SAR) studies of quinoline-based allosteric HIV-1 integrase inhibitors, the presence of bromine specifically at the 6-position versus the 8-position produced divergent resistance profiles against mutant viral strains, underscoring that positional halogen identity cannot be treated as interchangeable [2]. Generic substitution risks both synthetic failure and misattribution of biological activity.

Quantitative Differentiation Evidence: Ethyl 6-Bromo-4,8-Dichloroquinoline-3-Carboxylate vs. Structural Analogs


Synthetic Orthogonality: Differential Halogen Reactivity Enables Sequential Cross-Coupling Not Possible with Di-Halogenated Analogs

The compound possesses three distinct halogen positions (C4-Cl, C6-Br, C8-Cl) with documented differential reactivity. In analogous 6-bromo-4-chloroquinoline systems, the bromine at C6 and chlorine at C4 exhibit orthogonal reactivity profiles under palladium catalysis, enabling sequential functionalization that would be impossible with symmetric or mono-halogenated analogs [1]. The addition of the C8 chlorine in this compound provides a third site for potential late-stage diversification, offering an expanded synthetic vector space compared to di-halogenated comparators.

Synthetic Chemistry Cross-Coupling Quinoline Functionalization Halogen Selectivity

Antiviral SAR: 6-Bromo vs. 8-Bromo Positional Isomers Exhibit Differential Resistance Profiles Against HIV-1 Integrase Mutants

In a systematic SAR study of multi-substituted quinoline-based allosteric HIV-1 integrase (IN) inhibitors (ALLINIs), bromine substitution at the 6-position versus the 8-position produced functionally non-equivalent outcomes. The addition of bromine at the 6-position conferred improved antiviral properties relative to unsubstituted analogs [1]. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog exhibited a significant loss of potency, whereas the 8-bromo positional isomer retained full effectiveness [1]. This demonstrates that the 6-bromo substitution pattern—the precise configuration present in the target compound—is not functionally interchangeable with alternative halogenation patterns, even among close positional isomers.

Antiviral Research HIV-1 Integrase Allosteric Inhibitors Drug Resistance

Antibacterial Spectrum: 6,8-Dihalogenated Quinoline-3-Carboxylate Scaffold Demonstrates Gram-Positive Activity Distinct from Non-Halogenated Analogs

A library of diaryl ether-quinoline hybrids was evaluated for antibacterial activity against gram-positive and gram-negative strains. Several compounds from this library, which incorporate the 6,8-dihalogenated quinoline motif structurally related to the target compound, demonstrated good antibacterial efficacy specifically against gram-positive strains of bacteria [1]. Notably, none of the compounds displayed significant antifungal activity, indicating a selective antibacterial profile associated with this scaffold class [1]. The halogenation pattern at the 6- and 8-positions contributes to this observed antibacterial activity, distinguishing it from non-halogenated quinoline analogs.

Antibacterial Discovery Antimicrobial Resistance Quinoline Antibiotics Gram-Positive Pathogens

HCV Drug Intermediate Pathway: Bromo-Substituted Quinolines Are Established Intermediates for Hepatitis C Protease Inhibitor Synthesis

Bromo-substituted quinolines are explicitly claimed and described in patent literature as useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections, particularly in the structure design of HCV protease inhibitors [1]. The patent (US 8,633,320 B2) discloses methods for the preparation of bromo-substituted quinolines of formula (I), establishing a direct synthetic pathway precedent for this compound class in antiviral drug development [2]. This patent-backed intermediate status distinguishes bromo-substituted quinolines from many unsubstituted or chloro-only analogs that lack documented utility in HCV inhibitor synthetic routes.

HCV Drug Development Protease Inhibitors Antiviral Intermediates Process Chemistry

Commercial Availability: Defined Purity Specifications vs. Analytical Data-Limited Alternatives

This compound is commercially available with explicitly stated purity specifications of ≥97% or NLT 98% from multiple established chemical suppliers . In contrast, certain closely related comparator compounds, such as 6-bromo-4-chloroquinoline, are distributed by some vendors under 'as-is' terms with no analytical data collection by the supplier, and the buyer assumes full responsibility for identity and purity verification . This difference in commercial quality assurance represents a tangible procurement advantage for researchers requiring immediate, documented purity for reproducible experimentation.

Chemical Procurement Purity Specification Quality Control Research Supply

Validated Application Scenarios for Ethyl 6-Bromo-4,8-Dichloroquinoline-3-Carboxylate Based on Comparative Evidence


Sequential Cross-Coupling Library Synthesis: Leveraging Tri-Halogen Orthogonality for Diverse Quinoline Scaffold Elaboration

This compound is optimally deployed as a starting scaffold for medicinal chemistry programs requiring sequential, site-selective cross-coupling reactions. The documented orthogonal reactivity between C6-Br and C4-Cl in bromo-chloroquinoline systems establishes a precedent for regioselective diversification [1]. Researchers can first functionalize the C6 bromine via Suzuki-Miyaura or related Pd-catalyzed couplings, then utilize the C4 and C8 chlorine positions in subsequent substitution or coupling steps. This sequential diversification strategy is not accessible using symmetric di-halogenated analogs (e.g., 4,8-dichloro- only) that lack the differentiated reactivity of the bromine handle [1].

HIV-1 Integrase Allosteric Inhibitor Development: Exploiting 6-Bromo SAR for Resistance Profile Modulation

Based on established SAR demonstrating that 6-bromo substitution in quinoline-based ALLINIs confers improved antiviral properties but also produces distinct resistance profiles against the A128T IN mutant compared to 8-bromo positional isomers, this compound serves as a rationally selected scaffold for HIV-1 integrase inhibitor lead optimization [2]. Programs targeting ALLINI-resistant viral strains or seeking to understand bromine position-dependent resistance mechanisms should prioritize the 6-bromo substitution pattern over alternative halogenated quinolines [2].

Gram-Positive Antibacterial Scaffold Exploration: Entry Point to 6,8-Dihalogenated Quinoline Chemical Space

For antibacterial discovery programs focused on Gram-positive pathogens, this compound provides a direct entry point to the 6,8-dihalogenated quinoline chemical space, which has demonstrated good antibacterial efficacy against Gram-positive strains while showing negligible antifungal activity [3]. The scaffold's selective antibacterial profile, established through class-level evidence on structurally related diaryl ether-quinoline hybrids, makes it suitable for hit-to-lead campaigns targeting Gram-positive bacterial infections [3].

HCV Protease Inhibitor Intermediate Synthesis: Following Patent-Validated Synthetic Pathways

For process chemistry teams developing HCV protease inhibitors, bromo-substituted quinolines are explicitly claimed as useful intermediates in US Patent 8,633,320 B2, with described synthetic methods enabling rapid access to these scaffolds [4]. This compound aligns with the claimed bromo-substituted quinoline class and can be positioned as a building block in HCV drug development workflows following the patent-validated synthetic routes, distinguishing it from non-brominated quinoline alternatives that lack this specific patent precedent [4].

Quote Request

Request a Quote for Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.